3-Undecyne
Overview
Description
3-Undecyne is an organic compound with the molecular formula C₁₁H₂₀. It is an alkyne, characterized by the presence of a triple bond between two carbon atoms. This compound is also known by its systematic name, undec-3-yne. It is a colorless liquid at room temperature and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Undecyne can be synthesized through several methods. One common approach involves the reaction of 1-decyne with an alkyl halide in the presence of a strong base such as sodium amide. This reaction typically occurs under anhydrous conditions to prevent the base from reacting with water.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes. One such method includes the dehydrohalogenation of 3-undecyl halides using a strong base. This process is typically carried out in a controlled environment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Undecyne undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield 3-undecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3-bromo-undecyne.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogen gases (e.g., bromine), light or heat to initiate the reaction.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkynes.
Scientific Research Applications
3-Undecyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Researchers use this compound in studies involving enzyme inhibition and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Undecyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions with various reagents. The molecular targets and pathways involved depend on the specific reaction and application. For example, in enzyme inhibition studies, this compound can interact with the active site of enzymes, blocking their activity.
Comparison with Similar Compounds
1-Undecyne: Another alkyne with the triple bond at the first carbon atom.
2-Undecyne: Similar structure but with the triple bond at the second carbon atom.
4-Undecyne: The triple bond is located at the fourth carbon atom.
Comparison: 3-Undecyne is unique due to the position of the triple bond at the third carbon atom, which influences its reactivity and the types of reactions it can undergo. Compared to 1-Undecyne and 2-Undecyne, this compound may exhibit different physical and chemical properties, such as boiling point and reactivity with specific reagents.
Properties
IUPAC Name |
undec-3-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-5,7,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWGJNPCPLQVKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC#CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208961 | |
Record name | 3-Undecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60212-30-8 | |
Record name | 3-Undecyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060212308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Undecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Undecyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Undecyne in lemongrass essential oil?
A1: this compound is a component identified in lemongrass (Cymbopogon citratus) essential oil. Research indicates that the essential oil composition, including the presence of specific compounds like this compound, can vary significantly depending on the maturity stage of the lemongrass plant at harvest. [, ] This suggests that this compound, along with other components, contributes to the overall chemical profile and potentially the aroma of lemongrass essential oil.
Q2: Is this compound found in lemongrass essential oil throughout the plant's growth cycle?
A2: While research [, ] detected a total of 65 compounds across different maturity stages of lemongrass, only 13 were consistently present. Interestingly, this compound is among these 13 compounds, along with others like β-myrcene, neral, and geranial. This suggests that while the overall composition changes, certain compounds like this compound maintain a consistent presence throughout the lemongrass plant's growth.
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